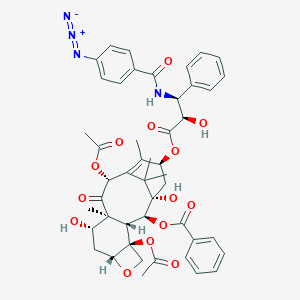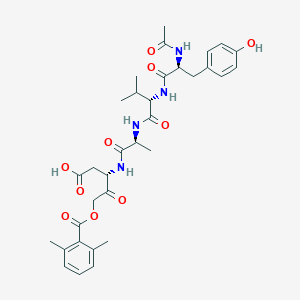
4-(1-Carboxyethyl)benzoic acid
Overview
Description
4-(1-Carboxyethyl)benzoic acid is a chemical compound with the molecular formula C10H10O4 . It has an average mass of 194.184 Da and a monoisotopic mass of 194.057907 Da . It is also known by other names such as Benzeneacetic acid, 4-carboxy-α-methyl-, and 4-Carboxy-α-methylbenzeneacetic acid .
Molecular Structure Analysis
The molecular structure of 4-(1-Carboxyethyl)benzoic acid consists of 10 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
4-(1-Carboxyethyl)benzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 390.1±25.0 °C at 760 mmHg, and a flash point of 203.9±19.7 °C . It has a molar refractivity of 48.9±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 146.7±3.0 cm3 .Scientific Research Applications
Chemical Properties and Structure
“4-(1-Carboxyethyl)benzoic acid” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.184 Da and a monoisotopic mass of 194.057907 Da . This compound is also known by other names such as “4-carboxy-α-methylbenzeneacetic acid” and "p-(1-Carboxyethyl)benzoic acid" .
Corrosion Inhibition
One of the significant applications of benzoic acid derivatives, including “4-(1-Carboxyethyl)benzoic acid”, is as corrosion inhibitors . They have been studied for their efficiency in enhancing the corrosion resistance of austenitic AISI 316 stainless steel in hydrochloric acid medium . The inhibition efficiency of these inhibitors increases with the increase in concentration .
Quantum Chemical Calculations
Quantum chemical calculations and Monte Carlo simulations have been used to gain further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) . Parameters such as the lowest unoccupied (ELUMO) and highest occupied (EHOMO) molecular orbital energies, energy gap (ΔE), chemical hardness (η), softness (σ), electronegativity (χ), electrophilicity (ω), and nucleophilicity (ε) were calculated and showed the anti-corrosive properties of "4-(1-Carboxyethyl)benzoic acid" .
Theoretical Vibrational Spectra
Theoretical vibrational spectra were calculated to exhibit the functional hydroxyl groups (OH) in the studied compounds . In agreement with the experimental data, the theoretical results showed that the order of inhibition efficiency was C3 > C2 > C1 .
Availability and Suppliers
This compound is available from various suppliers, including Angene (China), Aaron Chemicals LLC .
properties
IUPAC Name |
4-(1-carboxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJJCJKDNFTHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Carboxyethyl)benzoic acid | |
CAS RN |
67381-50-4 | |
| Record name | 4-Carboxy-alpha-methylbenzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067381504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CARBOXY-.ALPHA.-METHYLBENZENEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4981U4USV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(1-carboxyethyl)benzoic acid in the formation of the metal-organic coordination polymer described in the research?
A1: 4-(1-carboxyethyl)benzoic acid (L) acts as a linking ligand in the formation of the metal-organic coordination polymer. [] The carboxyl groups present in L can coordinate to transition metal ions, forming strong bonds and creating a repeating framework structure. This coordination ability, along with the presence of another ligand, 2-(pyridine-4yl)benzimidazole (4PBI), contributes to the formation of a complex three-dimensional network within the polymer. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)







